molecular formula C4H10MgO2 B12061500 Magnesium ethoxide

Magnesium ethoxide

Cat. No.: B12061500
M. Wt: 114.43 g/mol
InChI Key: XDKQUSKHRIUJEO-UHFFFAOYSA-N
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Description

Magnesium ethoxide (Mg(OEt)₂) is a metal alkoxide first synthesized in 1834 by Friedrich Wöhler through the reaction of magnesium with ethanol . It is a white solid with a polymeric structure, often used as a precursor in catalysis, sol-gel processes, and polymer production. Key applications include its role as a support material for Ziegler-Natta catalysts in high-density polyethylene (HDPE) synthesis and as a catalyst in organic reactions, such as the synthesis of dicayanomethylendihydrofurans . Its synthesis typically involves magnesium powder reacting with ethanol in the presence of iodine as a catalyst, with particle size and reaction conditions (e.g., temperature, stirring speed) significantly influencing morphology and surface area .

Properties

Molecular Formula

C4H10MgO2

Molecular Weight

114.43 g/mol

IUPAC Name

magnesium;ethanolate

InChI

InChI=1S/2C2H5O.Mg/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2

InChI Key

XDKQUSKHRIUJEO-UHFFFAOYSA-N

Canonical SMILES

CC[O-].CC[O-].[Mg+2]

physical_description

Off-white powder with an alcohol-like odor;  [MSDSonline]

Origin of Product

United States

Preparation Methods

Magnesium ethoxide can be synthesized through several methods. One common laboratory method involves the reaction of magnesium metal with ethanol in the presence of iodine as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

Mg+2C₂H₅OHMg(OC₂H₅)₂+H₂\text{Mg} + 2\text{C₂H₅OH} \rightarrow \text{Mg(OC₂H₅)₂} + \text{H₂} Mg+2C₂H₅OH→Mg(OC₂H₅)₂+H₂

In industrial settings, this compound is often produced by reacting magnesium powder with ethanol in the presence of a co-solvent like n-hexane or silicone oil to control the nucleation and growth of the particles . This method allows for the production of uniform this compound particles with controlled size and dispersibility.

Chemical Reactions Analysis

Direct Reaction with Ethanol

Mg+2C2H5OHI2Mg OC2H5)2+H2\text{Mg}+2\text{C}_2\text{H}_5\text{OH}\xrightarrow{\text{I}_2}\text{Mg OC}_2\text{H}_5)_2+\text{H}_2\uparrow

  • Conditions : Reflux (78°C), inert atmosphere (N₂/Ar), iodine catalyst (0.5–2 wt%) .

  • Morphology Control : Particle size of Mg influences product morphology. For example:

    • Mg with 840 μm particles yields spherical Mg(OC₂H₅)₂ (BET surface area: 25–30 m²/g) .

    • Smaller Mg particles (420 μm) produce flake-like structures .

ParameterOptimal ValueEffect on Product
Iodine/Mg Ratio0.5–1.5 wt%Enhances reaction rate and particle uniformity
Ethanol/Mg Molar Ratio10:1Prevents agglomeration
Stirring Speed240–300 rpmReduces particle size to 17–25 μm

Alkylation and Solvent Methods

  • Alkyl Halide Route :
    Mg+C2H5BrMg C2H5)BrC2H5OHMg OC2H5)2\text{Mg}+\text{C}_2\text{H}_5\text{Br}\rightarrow \text{Mg C}_2\text{H}_5)\text{Br}\xrightarrow{\text{C}_2\text{H}_5\text{OH}}\text{Mg OC}_2\text{H}_5)_2

    • Requires anhydrous ethanol and inert conditions .

  • Co-solvent Systems : Ethanol/ethyl acetate mixtures improve yield (94–97%) by stabilizing intermediates .

Decomposition and Hydrolysis

This compound is hygroscopic and decomposes under ambient conditions:

Hydrolysis with Water

Mg OC2H5)2+2H2OMg OH 2+2C2H5OH\text{Mg OC}_2\text{H}_5)_2+2\text{H}_2\text{O}\rightarrow \text{Mg OH }_2+2\text{C}_2\text{H}_5\text{OH}

  • Exothermic Reaction : Releases ethanol and forms magnesium hydroxide .

  • CO₂ Exposure : Forms magnesium carbonate and ethane :
    Mg OC2H5)2+CO2MgCO3+2C2H6\text{Mg OC}_2\text{H}_5)_2+\text{CO}_2\rightarrow \text{MgCO}_3+2\text{C}_2\text{H}_6\uparrow

Thermal Decomposition

At >200°C:
Mg OC2H5)2ΔMgO+C2H4+C2H5OH\text{Mg OC}_2\text{H}_5)_2\xrightarrow{\Delta}\text{MgO}+\text{C}_2\text{H}_4+\text{C}_2\text{H}_5\text{OH}

  • Byproducts : Ethylene and ethanol detected via TGA-MS .

Nitrile to Amidine Conversion

Mg(OC₂H₅)₂ catalyzes the addition of amines to nitriles, forming amidines :
R CN+R NH2Mg OC2H5)2R C NH NR 2\text{R CN}+\text{R NH}_2\xrightarrow{\text{Mg OC}_2\text{H}_5)_2}\text{R C NH NR }_2

  • Scope : Compatible with aryl, heteroaryl, and aliphatic nitriles (yields: 65–92%) .

  • Advantage : Safer than trimethylaluminum (non-pyrophoric) .

Ziegler-Natta Catalyst Support

Mg(OC₂H₅)₂ serves as a precursor for TiCl₄-based catalysts in ethylene polymerization :

  • Chlorination :
    Mg OC2H5)2+TiCl4MgCl2/TiCl3 complexes\text{Mg OC}_2\text{H}_5)_2+\text{TiCl}_4\rightarrow \text{MgCl}_2/\text{TiCl}_3\text{ complexes}

  • Performance : Catalysts derived from 840 μm Mg yield high-density polyethylene (HDPE) with activity >5,000 g/g·h .

Scientific Research Applications

Catalytic Applications

Ziegler-Natta Catalysts
Magnesium ethoxide serves as a precursor for Ziegler-Natta catalysts, which are crucial in the polymerization of olefins. A study highlighted the kinetic and morphological characteristics of a this compound-based Ziegler-Natta catalyst for propylene polymerization. The results indicated that this catalyst exhibited a stable polymerization activity due to a uniform distribution of titanium on the catalyst particles, leading to enhanced replication and longevity in activity compared to traditional catalysts .

Catalyst TypeActivation ProfileStabilityReplication
Mg(OEt)₂-basedMild activationHighGood
Ball-milledRapid activationLowPoor

Case Study: Propylene Polymerization
In a comparative study, the this compound-based catalyst demonstrated superior performance in terms of polymer yield and molecular weight distribution. The catalyst maintained its activity over extended periods, suggesting its potential for industrial applications in polypropylene production .

Pharmaceutical Applications

Synthesis of Organic Compounds
this compound is utilized in organic synthesis, particularly in the preparation of various pharmaceuticals. For instance, it has been effectively used in the synthesis of nitroacetophenone derivatives by reacting with malonic esters. This method yielded high purity products with significant yields of around 82-83% .

Compound SynthesisYield (%)Methodology
Nitroacetophenone82-83Reaction with malonic ester

Toxicological Studies
Research on the toxicological profile of this compound indicated varying lethal doses across different species. For example, studies reported an oral LD50 of 10-12 g/kg in mice, highlighting its potential risks when handled improperly . Such findings are critical for safety assessments in pharmaceutical applications.

Materials Science

Morphology Control
this compound can be manipulated to produce materials with controlled morphology. A study demonstrated that controlled reactions between magnesium and ethanol could yield this compound with specific morphological characteristics beneficial for various applications . The scanning electron microscopy analysis revealed distinct particle shapes that can influence their reactivity and application in composite materials.

Morphological FeatureApplication Area
Controlled particle sizeComposite materials
Specific shapesCatalysts and adsorbents

Industrial Applications

Production Processes
The production of this compound has been optimized to enhance economic viability. A patented method described a process that allows for the generation of particulate this compound with a high coarse particle content, minimizing unwanted fine grains that can impair product quality . This method involves reacting metallic magnesium with ethanol under controlled conditions to ensure complete conversion.

Mechanism of Action

In organic synthesis, magnesium ethoxide acts as a strong base and nucleophile. It facilitates chemical transformations by exchanging its ethoxide group with other functional groups. This exchange leads to the formation of new compounds, making it a valuable reagent in organic chemistry .

Comparison with Similar Compounds

Other Magnesium Alkoxides

Magnesium Diethyl Etherate (Mg(C₂H₅)₂)

  • Structure: Unlike the polymeric Mg(OEt)₂, magnesium diethyl etherate features a monomeric structure with ether ligands. This structural difference enhances its solubility in organic solvents, making it useful in Grignard reactions .
  • Synthesis: Prepared via direct reaction of magnesium with diethyl ether, contrasting with Mg(OEt)₂’s ethanol-based synthesis.

NHC-Supported Magnesium Alkoxides

  • Examples : [(sIPr)Mg(OEt)Br]₂ and [(sIPr)Mg(OEt)Me]₂ (N-heterocyclic carbene-supported complexes) .
  • Key Differences : These molecular complexes exhibit higher solubility and tailored reactivity compared to polymeric Mg(OEt)₂. Their controlled geometry enables precise catalytic applications, such as polymerization, but requires more complex synthesis involving NHC ligands .

Magnesium Aluminum Ethoxide (MgAl₂O₄ Nanoparticles)

  • Synthesis : Derived from hydrolysis of magnesium ethoxide and aluminum isopropoxide .
  • Applications: Used in flame-retardant epoxy nanocomposites due to high thermal stability and synergistic effects with other oxides .

Table 1: Structural and Functional Comparison of Magnesium Alkoxides

Compound Structure Key Applications Reactivity Notes References
This compound Polymeric Catalyst support, organic synthesis Moderate hydrolysis stability [3, 12, 14]
NHC-Mg Alkoxides Molecular dimers Polymerization catalysts High solubility, tunable [5]
MgAl₂O₄ Nanoparticles Spinel lattice Flame retardants, nanocomposites High thermal stability [9]

Other Metal Ethoxides

Sodium Ethoxide (NaOEt)

  • Synthesis: Direct reaction of sodium with ethanol, without requiring catalysts .
  • Reactivity: Rapid hydrolysis to ethanol and NaOH, limiting its use in moisture-sensitive applications. Widely employed as a condensing agent in barbiturate synthesis .
  • Comparison with Mg(OEt)₂ : Less thermally stable but more reactive in hydrolysis-driven reactions.

Aluminum Ethoxide (Al(OEt)₃)

  • Synthesis : Requires amalgamated aluminum due to slower reaction kinetics .
  • Applications : Effective in aldehyde condensation reactions, producing esters and glycol derivatives. Contrasts with Mg(OEt)₂’s use in polymerization and deacidification .

Titanium Ethoxide (Ti(OEt)₄)

  • Synergy with Mg(OEt)₂ : Used alongside Mg(OEt)₂ in paper deacidification, where their combination improves aging resistance in cellulose-based materials .

Table 2: Comparative Analysis of Metal Ethoxides

Compound Synthesis Method Thermal Stability Key Applications References
This compound Mg + EtOH (I₂ catalyst) High (decomposes >200°C) Catalyst support, ROCOP [12, 17]
Sodium Ethoxide Na + EtOH Moderate Condensing agent [18]
Aluminum Ethoxide Al + EtOH (amalgamated) Low Aldehyde condensation [8, 18]
Titanium Ethoxide TiCl₄ + NaOEt High Sol-gel processes, paper stabilization [15]

Catalytic Performance in Industrial Reactions

Ziegler-Natta Catalyst Supports

  • Mg(OEt)₂ vs. MgCl₂: Mg(OEt)₂-derived MgCl₂ supports exhibit higher surface area and disorder, enhancing catalyst activity in HDPE production compared to MgCl₂ from magnesium ethanoate .
  • Ethoxide Ligand Effects : In Ti-based catalysts, ethoxide ligands in Mg(OEt)₂ improve polymer molecular weight distribution by stabilizing octahedral titanium sites .

Ring-Opening Copolymerization (ROCOP)

  • Mg(OEt)₂ vs. Cobalt Catalysts : Mg(OEt)₂ produces poly(propylene fumarate) with broader molecular weight distributions (Ð ≈ 1.5) compared to cobalt catalysts (Ð ≈ 1.2) but avoids cobalt’s toxicity .

Biological Activity

Magnesium ethoxide (Mg(OEt)₂) is a metal alkoxide that has garnered attention for its potential applications in various fields, including catalysis and materials science. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of magnesium metal with ethanol. The process can be influenced by various factors, including temperature, pressure, and the presence of catalysts such as iodine. For instance, studies have shown that using iodine during the synthesis can improve the morphology and characteristics of this compound particles, enhancing their efficacy in applications such as catalysis .

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a catalyst in organic reactions and its potential antimicrobial properties. Its interactions with biological systems can lead to several effects:

  • Catalysis : this compound acts as a Lewis acid, facilitating reactions by accepting electron pairs from substrates. This property is crucial in polymerization processes and organic synthesis.
  • Antimicrobial Mechanism : The antimicrobial effects observed in magnesium compounds are often attributed to:
    • Reactive Oxygen Species (ROS) : Interaction with bacterial membranes can lead to oxidative stress, damaging cellular components .
    • Disruption of Membrane Integrity : Magnesium compounds may penetrate bacterial cell walls, leading to morphological changes and cell death .

Case Studies

  • Catalytic Efficiency :
    • A study demonstrated that this compound significantly increases the efficiency of Ziegler-Natta catalysts in HDPE production. The presence of this compound led to a higher yield of polymer with improved mechanical properties .
  • Antimicrobial Activity :
    • In vitro studies on MgO NPs revealed that they exhibit potent antifungal activity against Fusarium oxysporum, completely inhibiting growth at concentrations as low as 15.36 µg/ml. The morphological changes induced by these nanoparticles suggest similar potential for this compound .

Data Table

PropertyThis compoundMagnesium Oxide Nanoparticles
Synthesis MethodReaction with ethanolBiosynthesis from cell filtrate
Catalytic RoleSupports Ziegler-NattaNot applicable
Antibacterial ActivityLimited data availableEffective against E. coli and S. aureus
Minimum Inhibitory Concentration (MIC)Not established500 µg/mL for E. coli
Morphological EffectsPotential disruptionSevere damage to fungal membranes

Future Research Directions

Further studies are necessary to elucidate the specific biological activities of this compound, particularly its antimicrobial properties and mechanisms involved in catalysis. Research should focus on:

  • Establishing minimum inhibitory concentrations for various pathogens.
  • Investigating the potential use of this compound in drug delivery systems or as a therapeutic agent.
  • Understanding the environmental impacts and biodegradability of magnesium alkoxides.

Q & A

Q. What are the standard laboratory synthesis methods for magnesium ethoxide, and how can reaction efficiency be optimized?

this compound is typically synthesized via the reaction of magnesium metal with ethanol. However, magnesium’s low reactivity with alcohols necessitates catalytic activation. A common approach involves amalgamating magnesium with mercury or iodine to enhance its reactivity . For sol-gel applications, this compound is dissolved in methanol (due to its insolubility in tetraethoxysilane, TEOS) and combined with TEOS and ammonia under controlled stirring (300 rpm) to form MgO–SiO₂ composites . Optimizing reaction efficiency requires precise control of solvent purity, temperature (ambient to 60°C), and exclusion of moisture to prevent premature hydrolysis.

Q. How is this compound characterized in terms of purity and structural properties?

Key characterization methods include:

  • FT-IR/NMR spectroscopy : To confirm the absence of unreacted ethanol or residual solvents. Peaks at ~1050 cm⁻¹ (C–O stretching) and Mg–O vibrations (~450 cm⁻¹) are critical .
  • Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition pathways (e.g., ethoxide-to-oxide conversion at ~270°C) .
  • XRD : Identifies crystalline phases in derived materials (e.g., MgO in sol-gel composites) .
  • ICP-OES : Quantifies magnesium content and detects trace metal impurities .

Q. What role does this compound play as a catalyst in organic synthesis, and what are common reaction conditions?

this compound acts as a base catalyst in cyclization and condensation reactions. For example, in synthesizing 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile (a nonlinear optical material), it facilitates deprotonation and nucleophilic attack steps at 80–100°C in anhydrous ethanol . Compared to lithium ethoxide, this compound offers milder basicity, reducing side reactions but requiring longer reaction times (~12–24 hours). Catalyst loading typically ranges from 5–10 mol% .

Advanced Research Questions

Q. How does the catalytic efficiency of this compound compare to lithium/sodium ethoxides in cyclization reactions?

DFT studies reveal that lithium ethoxide reduces activation energy by ~115.86 kJ·mol⁻¹ compared to uncatalyzed reactions, whereas this compound provides intermediate activation barriers due to its moderate Lewis acidity . For instance, in the synthesis of 2-dicyanomethylene derivatives, this compound achieves ~75% yield versus ~90% with lithium ethoxide, but with superior selectivity (>95% purity) . Kinetic studies should monitor reaction progress via HPLC or in-situ FT-IR to optimize catalyst choice.

Q. What experimental design strategies are recommended for optimizing this compound-based sol-gel syntheses of mixed oxides?

  • Central Composite Design (CCD) : Vary parameters like TEOS:this compound ratio (1:1 to 2:1), ammonia concentration (5–25%), and stirring speed (200–400 rpm) to optimize pore structure and surface area (40–60 m²/g) .
  • Response Surface Methodology (RSM) : Correlate hydrolysis time (15–60 minutes) with alcogel viscosity to prevent phase separation .
  • Morphological control : Additives like n-hexane or silicone oil modify particle size and bulk density (e.g., reducing agglomeration in MgO/SBA-15 composites) .

Q. What are the challenges in controlling the hydrolysis kinetics of this compound in sol-gel processes, and how can they be addressed?

this compound hydrolyzes faster than TEOS, leading to inhomogeneous gels. Mitigation strategies include:

  • Sequential precursor addition : Pre-hydrolyze TEOS before introducing this compound .
  • Solvent tuning : Use methanol instead of ethanol to slow hydrolysis rates .
  • Low-temperature aging : Maintain reaction at 10–15°C to delay gelation .

Q. How can morphological properties of this compound particles be tailored for Ziegler-Natta catalyst applications?

Adding secondary alcohols (e.g., n-hexanol) during synthesis alters pore architecture in MgO-based catalysts. For ethylene polymerization, catalysts derived from this compound with 30 wt.% MgO dispersion exhibit 2–3x higher activity (≥5000 g PE·mmol⁻¹·h⁻¹) due to increased surface area and active site accessibility . Post-synthetic treatments (e.g., calcination at 500°C under N₂) enhance structural stability .

Q. What analytical techniques are used to identify and mitigate byproducts such as this compound in dechlorination processes?

In PCB dechlorination, this compound forms as a byproduct via Mg + EtOH → Mg(OEt)₂. Characterization methods include:

  • SEM-EDS : Detects surface precipitates (Mg/O/C ratios) .
  • XPS : Confirms Mg(OH)₂/Mg(OEt)₂ mixtures .
  • Mitigation : Add glacial acetic acid to protonate ethoxide, converting it to ethanol and Mg²⁺ .

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